5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound contains several functional groups including an imidazole ring, a piperidine ring, a phenyl ring, an oxazole ring, and a nitrile group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions . For example, compounds with an imidazole ring can be synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring, for instance, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the imidazole ring is known to participate in a variety of reactions due to its amphoteric nature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Reactivity
Research on oxazole derivatives and their synthesis highlights the creation of new heterocycles through specific reactions. For example, the reaction of 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole with malononitrile in the presence of piperidine leads to the formation of various heterocycles including triazolomalonitrile, which further reacts to produce different derivatives such as amino, hydrazinyl, and aminopyrazole carbonitriles (M. A. E. Sekily et al., 2017). This demonstrates the versatility of oxazole compounds in synthesizing a wide range of heterocyclic structures, which can be foundational for developing new chemical entities with diverse applications.
Antimicrobial and Antioxidant Activities
A significant area of application for these compounds is in the development of antimicrobial and antioxidant agents. For instance, new series of oxadiazole derivatives have been synthesized and evaluated for their biological activities. Compounds such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been screened against various enzymes and shown potential antimicrobial activities (H. Khalid et al., 2016). These studies underline the promising application of oxazole derivatives in discovering new therapeutic agents.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c22-15-19-21(24-9-4-11-26-14-10-23-16-26)30-20(25-19)17-5-7-18(8-6-17)31(28,29)27-12-2-1-3-13-27/h5-8,10,14,16,24H,1-4,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFJEKJGUNPAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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